molecular formula C8H8N2O3 B1504105 Methyl 6-carbamoylpicolinate CAS No. 108129-47-1

Methyl 6-carbamoylpicolinate

Cat. No.: B1504105
CAS No.: 108129-47-1
M. Wt: 180.16 g/mol
InChI Key: HSIMZVAOBIGDIM-UHFFFAOYSA-N
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Description

Methyl 6-carbamoylpicolinate is a methyl ester derivative of pyridine-2-carboxylic acid featuring a carbamoyl (-CONH₂) substituent at the 6-position of the pyridine ring. This compound is distinguished by its strong electron-donating and chelating properties, which make it highly effective as a ligand in coordination chemistry. For instance, it has been utilized to stabilize Ru(III) complexes for water oxidation (WO) catalysis, demonstrating superior turnover numbers (TON = 4000) compared to ligands like pyridine-2,6-dicarboxylate . The carbamoyl group enhances the ligand’s electron-donating capacity, enabling robust metal-ligand interactions critical for catalytic efficiency .

Properties

IUPAC Name

methyl 6-carbamoylpyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c1-13-8(12)6-4-2-3-5(10-6)7(9)11/h2-4H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSIMZVAOBIGDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676769
Record name Methyl 6-carbamoylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108129-47-1
Record name Methyl 6-carbamoylpyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 6-carbamoylpicolinate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a picolinate moiety with a carbamoyl group. This structural configuration is crucial for its biological interactions and activity.

Component Description
Chemical Formula C₉H₁₁N₃O₃
Molecular Weight 195.20 g/mol
Functional Groups Carbamoyl, Ester

The biological activity of this compound is primarily mediated through its interaction with various biological pathways:

  • Inhibition of Kallikrein : Research indicates that this compound acts as an inhibitor of kallikrein, an enzyme involved in inflammatory processes and pain signaling. This inhibition can potentially lead to therapeutic effects in conditions such as hereditary angioedema and other inflammatory disorders .
  • Regulation of MAPK Pathways : The compound has been shown to modulate the mitogen-activated protein kinase (MAPK) pathways, which are critical for cell signaling related to stress responses and apoptosis. Specifically, it influences pathways involving ASK1 (apoptosis signal-regulating kinase 1), which plays a role in cellular responses to oxidative stress .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by mitigating oxidative stress-induced neuronal damage. This suggests potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Kallikrein Inhibition : A patent study highlighted the effectiveness of this compound as a kallikrein inhibitor, demonstrating significant reductions in inflammatory markers in vitro .
  • Neuroprotective Study : Another research effort focused on the compound's ability to protect neuronal cells from apoptosis induced by oxidative stress. The findings indicated that treatment with this compound resulted in reduced cell death and preserved cell viability .
  • MAPK Pathway Modulation : A comprehensive analysis detailed how this compound affects the ASK1 pathway, suggesting that it may enhance neuronal resilience against stressors by modulating key signaling cascades involved in cell survival .

Chemical Reactions Analysis

Role in Ruthenium-Catalyzed Water Oxidation

Methyl 6-carbamoylpicolinate derivatives serve as robust ligands in Ru-based water oxidation (WO) catalysts. The carbamoyl group enhances electron donation to the metal center, stabilizing higher oxidation states and enabling efficient proton-coupled electron transfer (PCET) pathways.

Key Findings:

  • Electron-Donating Capacity : The 6-carbamoylpicolinate ligand demonstrates stronger electron donation compared to pyridine-2,6-dicarboxylate, stabilizing Ru(III) intermediates in WO catalysts .

  • Catalytic Performance :

    Catalyst StructureTONTOF (s⁻¹)OxidantpH
    Ru(6-carbamoylpicolinate)(4-pic)₃ 2801.6[Ru(bpy)₃]³⁺7.0
    Ru-bda (13)>8000>300Ce⁴⁺2.4
    Ru-pda (12)5500.23Ce⁴⁺1.0
  • Mechanistic Influence :

    • The carbamoyl group facilitates intramolecular proton transfer, lowering the activation barrier for O–O bond formation .

    • Hemilabile carboxylate dissociation in related complexes (e.g., Ru-bda) creates open coordination sites, enhancing reactivity with proton acceptors like HPO₄²⁻ .

Palladium-Catalyzed Cross-Coupling Reactions

While not directly reported for this compound, analogous Pd(II) pincer complexes with carbamoyl ligands exhibit catalytic activity in Mizoroki-Heck and Suzuki-Miyaura reactions.

Reaction Scope and Mechanisms:

  • Mizoroki-Heck Coupling :

    • Pd(II) SCS-pincer complexes derived from thioamide ligands achieve >98% conversion in coupling 4-iodotoluene with styrene .

    • Proposed Pd(0)/Pd(II) cycle: Ligand dissociation (e.g., β-hydride elimination) generates active Pd(0) species, enabling oxidative addition and reductive elimination steps .

  • Suzuki-Miyaura Coupling :

    • Pd(II) PCP-pincer complexes catalyze aryl halide couplings with boronic acids at low Pd loadings (0.5–1 mol%) .

    • Example : Bromobenzene derivatives couple with phenylboronic acid at 110°C in toluene, yielding biaryls in >90% yield .

Ligand Behavior in Dinuclear Complexes

This compound derivatives enable synergistic effects in dinuclear Ru catalysts:

  • Dinuclear Ru Complexes (19a/b) :

    • Two Ru centers in cis orientation reduce overpotentials by 0.3 V compared to mononuclear analogs .

    • Noninnocent pyrazolate-benzimidazole ligands stabilize high-valent Ru intermediates (e.g., Ruᴠ=O) .

Stability and Decomposition Pathways

  • Thermal Stability : Pd(II) pincer complexes with carbamoyl ligands remain intact at high temperatures (≤150°C), critical for Heck reactions .

  • Decomposition in Pd Catalysis :

    • Triethylamine induces ligand dissociation, forming Pd(II)-hydride intermediates that undergo β-hydride elimination to release Pd(0) .

Comparative Analysis of Ligand Frameworks

Ligand TypeKey AdvantageApplication
6-CarbamoylpicolinateStrong electron donation, Ru(III) stabilityWater oxidation, photocatalytic systems
Pyridine-2,6-dicarboxylateSmaller O–Ru–O bite angle (157°)High-TON WO catalysts
SCS/SCS-pincer thioamidesHigh Pd(II) stabilityCross-coupling reactions

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 6-carbamoylpicolinate belongs to a broader class of substituted methyl picolinates. Below is a detailed comparison with key analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Comparison

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 6-CONH₂ C₈H₈N₂O₃ 180.16 Strong electron donor; stabilizes Ru complexes for WO catalysis .
Methyl 6-chloropicolinate 6-Cl C₇H₆ClNO₂ 171.58 Electron-withdrawing Cl group; intermediate in Suzuki coupling .
Methyl 6-fluoropicolinate 6-F C₇H₆FNO₂ 155.13 Smaller electronegative substituent; used in drug synthesis .
Methyl 6-bromopicolinate 6-Br C₇H₆BrNO₂ 216.03 Halogenated intermediate for cross-coupling reactions .
Methyl 6-hydroxy-3-methylpicolinate 6-OH, 3-CH₃ C₈H₉NO₃ 167.16 Hydroxyl group enables hydrogen bonding; precursor for derivatization .
Methyl 6-methyl-3-phenylpicolinate 6-CH₃, 3-Ph C₁₄H₁₃NO₂ 227.26 Bulky substituents; potential pharmaceutical applications .
Electronic Effects
  • Electron-Donating Groups (e.g., -CONH₂):
    The carbamoyl group in this compound donates electron density via resonance, enhancing metal-ligand bond strength. This property is critical in catalysis, as seen in its Ru complexes, which outperform those with carboxylate ligands in WO reactions .
  • Electron-Withdrawing Groups (e.g., -Cl, -F, -Br):
    Halogens reduce electron density on the pyridine ring, making these derivatives less effective as ligands but valuable as intermediates. For example, methyl 6-chloropicolinate is a precursor in cross-coupling reactions .
Steric and Solubility Considerations
  • Polar substituents (-OH, -CONH₂) improve solubility in aqueous or polar solvents, facilitating applications in biological systems or catalysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 6-carbamoylpicolinate
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Methyl 6-carbamoylpicolinate

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